molecular formula C16H14F3NO3S B3095315 Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate CAS No. 1262413-30-8

Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate

Cat. No.: B3095315
CAS No.: 1262413-30-8
M. Wt: 357.3 g/mol
InChI Key: DBTLHIWEILDPEB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate is a synthetic benzoate ester featuring a trifluoromethylthio (-SCF₃) substituent on the phenoxy ring and an amino (-NH₂) group at the 3-position of the benzoate core.

Properties

IUPAC Name

ethyl 3-amino-5-[4-(trifluoromethylsulfanyl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3S/c1-2-22-15(21)10-7-11(20)9-13(8-10)23-12-3-5-14(6-4-12)24-16(17,18)19/h3-9H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTLHIWEILDPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)SC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101150504
Record name Benzoic acid, 3-amino-5-[4-[(trifluoromethyl)thio]phenoxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262413-30-8
Record name Benzoic acid, 3-amino-5-[4-[(trifluoromethyl)thio]phenoxy]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262413-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-5-[4-[(trifluoromethyl)thio]phenoxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101150504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature, and pressure are critical factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino group.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate serves as a versatile building block in organic synthesis. It is often utilized in the development of more complex chemical entities through various reactions such as:

  • Suzuki–Miyaura Coupling : This reaction is instrumental for forming carbon-carbon bonds and is commonly used in the synthesis of pharmaceuticals and agrochemicals.
  • Electrophilic Substitution Reactions : The aromatic nature of the compound allows for electrophilic substitution, which can modify its structure for specific applications.

Biological Research

Enzyme Inhibition Studies
In biological contexts, this compound has been explored for its potential as an enzyme inhibitor. The amino group can interact with active sites of enzymes, potentially altering their function. This property makes it a candidate for further studies in drug design and development.

Protein-Ligand Interactions
The ability of this compound to form hydrogen bonds enhances its interaction with biological molecules. Research into these interactions can provide insights into mechanisms of action for therapeutic agents targeting specific proteins.

Industrial Applications

Advanced Materials Development
The unique properties imparted by the trifluoromethylthio group make this compound useful in the production of advanced materials. These materials may exhibit enhanced stability and lipophilicity, which are desirable traits in coatings, adhesives, and other industrial products.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition potential of this compound against a specific kinase involved in cancer progression. The results indicated significant inhibition at low concentrations, suggesting its potential as a therapeutic candidate.

Case Study 2: Material Science

Another research project focused on using this compound in developing polymeric materials with enhanced thermal stability and chemical resistance. The incorporation of the trifluoromethylthio group improved the material's performance under extreme conditions compared to traditional polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Trifluoromethyl Derivatives

Compound : Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

  • Structural Differences: Replaces the benzoate core with a thiazole ring and lacks the amino and phenoxy substituents.
  • Synthesis: Prepared via condensation of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate in ethanol, followed by neutralization and recrystallization .
  • Key Properties: The thiazole ring enhances aromatic stability, while the trifluoromethyl group improves lipophilicity.
Table 1: Thiazole vs. Benzoate Derivatives
Feature Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Core Structure Benzoate ester Thiazole ring
Substituents -NH₂, -O-C₆H₄-SCF₃ -CF₃, -CH₃, ester
Synthesis Complexity Likely multi-step (amino introduction) Single-step condensation
Potential Applications Agrochemicals (speculative) Medicinal chemistry (speculative)

Sulfonylurea-Based Methyl Benzoate Pesticides

Examples :

  • Triflusulfuron methyl ester
  • Ethametsulfuron methyl ester
  • Metsulfuron methyl ester

Structural Differences :

  • These compounds feature sulfonylurea bridges (-SO₂NHCONH-) linked to triazine or pyrimidine rings, unlike the amino-phenoxy motif in the target compound.
  • Methyl ester groups are common, whereas the target uses an ethyl ester, which may alter metabolic stability .

Functional Implications :

  • Sulfonylurea herbicides inhibit acetolactate synthase (ALS), a mechanism unlikely in the target compound due to its lack of a sulfonylurea group.
  • The trifluoromethylthio group in the target may enhance lipid solubility compared to the methoxy or ethoxy groups in sulfonylureas.
Table 2: Ester Derivatives in Agrochemicals
Compound Core Structure Key Substituents Primary Use
Ethyl 3-amino-5-(4-[SCF₃]phenoxy)benzoate Benzoate ester -NH₂, -O-C₆H₄-SCF₃ Research (speculative)
Triflusulfuron methyl ester Sulfonylurea-triazine -SO₂NHCONH-, -CF₃, -OCH₃ Herbicide
Haloxyfop methyl ester Phenoxypropanoate -O-C₆H₄-O-, -Cl, -CF₃ Herbicide

Amino-Substituted Benzoate Derivatives

Example: Ethyl 3-amino-3-(4-iodophenyl)propanoate hydrochloride

  • Structural Differences: Features an iodine substituent and a propanoate backbone instead of the phenoxy-benzoate system.
  • Functional Role: The amino group in both compounds could facilitate hydrogen bonding, but the iodine in the propanoate derivative may enhance halogen bonding in biological targets .

Research Findings and Implications

  • Synthetic Accessibility: The target compound likely requires multi-step synthesis (e.g., introducing the amino group via nitration/reduction), contrasting with simpler one-step routes for thiazole derivatives .
  • Bioactivity Potential: The amino and trifluoromethylthio groups suggest dual functionality: the former for target binding and the latter for membrane penetration. This differs from sulfonylureas, which rely on enzyme inhibition .

Biological Activity

Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate is an organic compound notable for its trifluoromethylthio group, which significantly influences its biological activity and chemical properties. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential applications in enzyme inhibition and as a building block for more complex molecules.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16F3NO3S\text{C}_{17}\text{H}_{16}\text{F}_3\text{N}O_3\text{S}

Key Features

  • Trifluoromethylthio Group : Enhances lipophilicity, aiding in membrane permeability.
  • Amino Group : Capable of forming hydrogen bonds, influencing interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethylthio group increases the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, thereby modulating their activity and function.

Biological Activity

Recent studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. For instance, the presence of the trifluoromethylthio moiety in this compound has been linked to increased potency in inhibiting specific enzymes and receptors.

Enzyme Inhibition

This compound has shown promise in studies focusing on enzyme inhibition. Research indicates that compounds with similar structures can effectively inhibit dihydrofolate reductase (DHFR), a critical enzyme involved in folate metabolism and a target for cancer therapy .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines, particularly melanoma. The mechanism was linked to the disruption of the folate cycle, similar to other antifolate compounds .
  • Pharmacological Profiling : A comprehensive analysis of similar compounds revealed that the trifluoromethyl group significantly enhances binding affinity to target proteins involved in cancer progression. This suggests potential therapeutic applications in oncology .

Data Table: Biological Activity Summary

Activity Mechanism Reference
Enzyme InhibitionInhibits dihydrofolate reductase
AntiproliferativeDisruption of folate cycle
Binding AffinityIncreased potency due to trifluoromethyl group

Q & A

Basic Questions

Q. What synthetic routes are recommended for Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate, and what key reaction conditions are critical?

  • Methodology : The synthesis involves multi-step reactions, starting with nucleophilic aromatic substitution. Copper(I) trifluoromethanethiolate (CuCF3S) is effective for introducing the CF3S group under anhydrous conditions (50–70°C in DMF/DMSO) . The ethyl ester is introduced via esterification of the corresponding carboxylic acid using ethanol and a catalyst like sulfuric acid. Key conditions include temperature control (60–80°C), stoichiometric excess of CF3S reagent (1.2–1.5 equiv), and catalysts such as DIPEA to facilitate substitutions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Methodology :

  • 1H/13C NMR : Confirms aromatic substitution patterns, ethyl ester protons (δ ~1.3–1.4 ppm for CH3, δ ~4.3 ppm for CH2), and amino group signals (broad singlet at δ ~5–6 ppm).
  • 19F NMR : Verifies the trifluoromethylthio group (δ ~40–45 ppm for CF3S) .
  • IR Spectroscopy : Identifies N-H stretches (~3300–3500 cm⁻¹) and ester carbonyl (~1700 cm⁻¹).
  • HRMS : Validates molecular weight (C16H14F3NO3S, MW 357.35 g/mol).
  • HPLC : Ensures purity (≥95%) .

Q. How can researchers confirm the regioselectivity of the phenoxy and trifluoromethylthio groups during synthesis?

  • Methodology : X-ray crystallography or NOESY NMR can determine spatial arrangements. Computational modeling (DFT) predicts electron density maps to guide substitution patterns. Intermediate isolation (e.g., via column chromatography) and characterization at each step ensure correct regiochemistry .

Advanced Questions

Q. What strategies optimize the yield of the trifluoromethylthio group introduction, and what factors mitigate side reactions?

  • Methodology :

  • Reagent Selection : Use CuCF3S for efficient CF3S transfer, avoiding oxidation-prone thiol precursors .
  • Solvent/Temperature : Polar aprotic solvents (DMF/DMSO) at 50–70°C enhance reactivity.
  • Side Reaction Mitigation : Antioxidants (e.g., BHT) prevent oxidation to sulfones. Monitor via TLC/LC-MS to terminate reactions before decomposition .

Q. How should researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer results)?

  • Methodology :

  • Assay Standardization : Use reference compounds (e.g., positive controls) and replicate under identical conditions (pH, temperature, cell lines).
  • Purity Validation : Confirm ≥95% purity via HPLC to exclude impurities as confounding factors.
  • SAR Studies : Modify functional groups (e.g., replace CF3S with SCH3) to isolate bioactive moieties .

Q. What approaches are effective for studying metabolic stability in preclinical models?

  • Methodology :

  • In Vitro : Human/rat liver microsomes assess phase I metabolism (ester hydrolysis, oxidative defluorination).
  • Metabolite Tracking : LC-HRMS identifies hydrolysis products (e.g., carboxylic acid derivative) and oxidative metabolites.
  • In Vivo PK Studies : Rodent models with deuterium/fluorine tags enable metabolite quantification via MS .

Q. How can computational tools aid in predicting the compound’s reactivity or binding affinity?

  • Methodology :

  • Docking Simulations : Use software like AutoDock to predict interactions with biological targets (e.g., enzymes or receptors).
  • DFT Calculations : Model electron density to predict sites for electrophilic/nucleophilic attacks during synthesis .

Data Contradiction Analysis

Q. When encountering conflicting solubility data (e.g., DMSO vs. aqueous buffer), how should researchers validate experimental conditions?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO, ethanol, and buffers (PBS, pH 7.4) using nephelometry.
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions.
  • Control Experiments : Compare with structurally similar compounds to identify outliers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-5-(4-[(trifluoromethyl)thio]phenoxy)benzoate

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